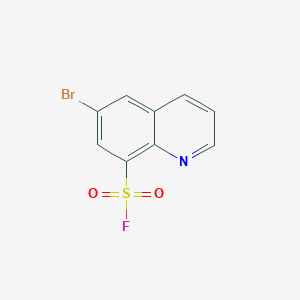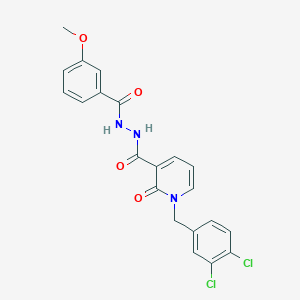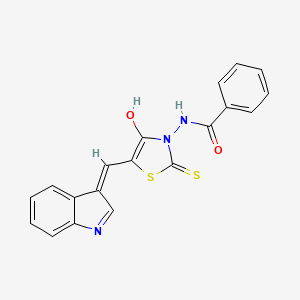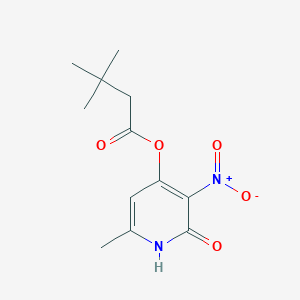
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Applications
One study explored the significance of pyrimidine derivatives for nonlinear optics (NLO), highlighting their promising applications in medicine and NLO fields due to the pyrimidine ring's widespread distribution in nature and its importance as a pharmacophore. The study conducted a comparative NLO study on phenyl pyrimidine derivatives, demonstrating their considerable NLO character, especially recommended for optoelectronic hi-tech applications (Hussain et al., 2020).
Antimicrobial Agents
Another research area involves the synthesis and evaluation of pyrrole derivatives for their antimicrobial activities. For example, novel pyrrole-3-carboxylate derivatives have shown significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure, indicating potential as templates for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Organotin(IV) Complexes and Antimicrobial Activity
Organotin(IV) complexes derived from related structures have been synthesized and characterized, showing better antibacterial activities and potential as drugs. This suggests applications in developing antimicrobial agents based on organometallic chemistry (Singh et al., 2016).
Material Science Applications
Studies on polyimides derived from pyridine-containing monomers, including those related to the pyrrolidinyl moiety, reveal applications in creating materials with good thermal stability, optical transparency, and mechanical properties. These materials are valuable for electronic and optoelectronic devices, showcasing the versatility of pyrimidine and pyrrolidinyl derivatives in material science (Wang et al., 2006).
Mécanisme D'action
Target of Action
It is known that 2-aminopyrimidine derivatives, which are structurally similar to this compound, have shown activity against organisms causing diseases like sleeping sickness and malaria
Mode of Action
It is known that 2-aminopyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This compound, being a derivative of 2-aminopyrimidine, might exhibit a similar mode of action.
Biochemical Pathways
It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of the targeted organisms, thereby inhibiting their growth and proliferation . This compound might affect similar biochemical pathways.
Result of Action
It is known that 2-aminopyrimidine derivatives can inhibit the growth and proliferation of targeted organisms, thereby exerting their therapeutic effects . This compound might exhibit similar effects.
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-11-9-12(2)23-17(22-11)26-13-7-8-24(10-13)16(25)14-5-3-4-6-15(14)27-18(19,20)21/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBSSKYRWBBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)


![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)

![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)

![2-((4-isopropylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2979073.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)
![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)

![(3-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2979081.png)
